
Fenpropidin
Overview
Description
Fenpropidin is a piperidine fungicide widely used in agriculture to control fungal diseases in cereals. It is known for its effectiveness against powdery mildew and rusts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenpropidin involves multiple steps, starting with tert-butylbenzene as the raw material. The process includes acylation reactions and other steps to form the final product . One common method involves the use of acetonitrile, which is subsequently salted out from an aqueous matrix using magnesium sulfate and sodium chloride, followed by purification with dispersive solid-phase extraction cleanup .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fenpropidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also subject to enantioselective dissipation, where the R-(+)-fenpropidin enantiomer dissipates faster than the S-(-)-fenpropidin enantiomer .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, magnesium sulfate, and sodium chloride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, enantioselective dissipation in soil results in different half-lives for the enantiomers, with R-(+)-fenpropidin having a half-life of 19.8 days and S-(-)-fenpropidin having a half-life of 22.4 days .
Scientific Research Applications
Metabolism and Pharmacokinetics
Fenpropidin undergoes significant metabolic processes in various organisms, including mammals and plants. Research indicates that this compound is rapidly absorbed, metabolized, and excreted in rats, lactating goats, and laying hens. The metabolism primarily involves successive oxidations, with notable differences observed between male and female subjects regarding absorption rates and tissue distribution .
Table 1: Pharmacokinetics of this compound in Animal Studies
Species | Absorption Rate (%) | Tmax (min) | NOAEL (mg/kg bw/d) | Key Findings |
---|---|---|---|---|
Male Rats | 82% (0.5 mg/kg) | 30 | 144 | High absorption; no carcinogenicity |
Female Rats | 59% (100 mg/kg) | 120 | 8.53 | Lower absorption; biphasic elimination |
Lactating Goats | Not specified | Not specified | Not specified | Rapid metabolism noted |
Environmental Impact
This compound is frequently detected in various environmental samples, raising concerns about its persistence and degradation. Studies have shown that this compound exhibits enantioselective behavior in soil, with R-(+)-fenpropidin dissipating faster than S-(-)-fenpropidin. The half-lives of these enantiomers are approximately 19.8 days and 22.4 days, respectively . Understanding the environmental fate of this compound is crucial for risk assessment and regulatory decisions.
Table 2: Enantioselective Dissipation of this compound in Soil
Enantiomer | Half-Life (days) | Dissipation Rate |
---|---|---|
R-(+)-Fenpropidin | 19.8 | Faster |
S-(-)-Fenpropidin | 22.4 | Slower |
Efficacy in Pest Control
This compound is primarily used to manage fungal diseases in crops such as bananas and grapes. Its application during critical growth stages has been shown to enhance crop yield while minimizing disease impact . The compound's mechanism of action involves inhibiting fungal growth by disrupting cellular processes.
Case Study: this compound in Banana Cultivation
- Objective : To evaluate the effectiveness of this compound on banana plants during flowering through fruit development.
- Application Rate : Approximately 0.45 kg active ingredient per hectare per application.
- Results : Significant reduction in fungal infections leading to improved fruit quality and yield.
Toxicological Studies
Toxicological evaluations have assessed the potential risks associated with this compound exposure. Studies indicate no significant carcinogenic risk to humans; however, reproductive toxicity was noted at high doses in animal models . The established No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was identified at lower doses, indicating a need for careful management during application.
Table 3: Toxicological Findings on this compound
Endpoint | Observation | NOAEL (mg/kg bw/d) |
---|---|---|
Carcinogenicity | No evidence of carcinogenicity | N/A |
Reproductive Toxicity | Reduced litter size at high doses | Varies by study |
Developmental Toxicity | Increased incidence of hydrocephalus | N/A |
Mechanism of Action
Fenpropidin functions as a sterol biosynthesis inhibitor, specifically targeting the Δ8 → Δ7 isomerase and Δ14 reductase within the fungal sterol biosynthetic pathway . This inhibition disrupts the production of essential sterols, leading to the death of the fungal cells. The molecular targets involved in this process include the enzymes responsible for sterol biosynthesis.
Comparison with Similar Compounds
Similar Compounds: Fenpropidin is similar to other sterol biosynthesis inhibitors, such as fenpropimorph and amorolfine . These compounds also target the sterol biosynthetic pathway but may differ in their specific mechanisms and spectrum of activity.
Uniqueness: this compound’s uniqueness lies in its enantioselective properties and its effectiveness against a broad range of fungal pathogens. Its ability to control powdery mildew and rusts makes it a valuable fungicide in agricultural practices .
Biological Activity
Fenpropidin is a chiral piperidine fungicide widely used in agriculture to control various plant diseases. Its biological activity, including its metabolism, toxicity, and enantioselectivity, has been the subject of several studies. This article presents a comprehensive review of the biological activity of this compound, focusing on its pharmacokinetics, toxicity profiles, and mechanisms of action.
Absorption and Distribution
This compound is absorbed effectively in both male and female subjects, with studies indicating that blood levels peak at approximately 30 minutes post-dose for lower doses (0.5 mg/kg) and at 60 to 120 minutes for higher doses (100 mg/kg) in males and females, respectively. The elimination half-life varies between sexes, with males exhibiting a half-life of about 750 minutes and females 670 minutes at the higher dose .
Metabolism
The metabolism of this compound has been extensively studied, revealing that it undergoes significant biotransformation in various tissues. In rats, over 20 metabolites have been identified, with two primary metabolic pathways: oxidation followed by sulfate conjugation in females and further oxidations in males . The major route of elimination is via urine (approximately 80-90% of the dose), with a smaller fraction excreted through feces .
Parameter | Males | Females |
---|---|---|
Peak Blood Level Time | 30 min (0.5 mg/kg), 60 min (100 mg/kg) | 120 min (100 mg/kg) |
Half-Life | 750 min | 670 min |
Major Elimination Route | Urine (~80-90%) | Urine (~80-90%) |
Acute Toxicity
This compound exhibits low acute oral toxicity and moderate inhalation toxicity. It is classified as a pulmonary irritant and can cause severe eye irritation . The dermal absorption rate is ≤1% for neat formulations but can rise to ~10% when diluted .
Chronic Toxicity
Chronic exposure studies have shown that this compound does not pose a carcinogenic risk to humans. In long-term dietary studies on rodents, the NOAEL (No Observed Adverse Effect Level) was determined to be 144 mg/kg bw/d in mice and 8.53 mg/kg bw/d in rats . Notably, reproductive toxicity effects were observed only in the presence of maternal toxicity.
Developmental Toxicity
In developmental toxicity studies involving rabbits and rats, this compound exposure was linked to decreased body weights and developmental delays in offspring but was not classified as a teratogen or reproductive toxin when maternal toxicity was absent .
This compound's fungicidal activity primarily disrupts sterol metabolism within fungal cells. This disruption affects cell membrane integrity and function, leading to cell death. The compound may also exhibit similar effects on mammalian cells, particularly affecting the eye lenses and Schwann cells, which can lead to cataract formation and peripheral nerve demyelination .
Case Studies
- Prenatal Developmental Toxicity Study : In this study, oral dosing led to an increased incidence of hydrocephalus in offspring alongside reduced litter sizes due to maternal toxicity .
- Chronic Dietary Study : A dietary study in dogs revealed minimal hepatotoxicity and significant changes in electrocardiographic parameters at higher doses (20 mg/kg bw/d), establishing a NOAEL at 5 mg/kg bw/d .
- Inhalation Toxicity Study : Rats exposed to atomized this compound showed significant respiratory tract irritation at concentrations above 20 mg/m³, with systemic effects observed at similar exposure levels .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of fenpropidin, and how do they influence experimental design?
this compound (C₁₉H₃₁N; molecular weight 273.46 g/mol) is a chiral compound with two enantiomers: S-(-)-fenpropidin and R-(+)-fenpropidin . Its logP (octanol-water partition coefficient) and solubility in organic solvents are critical for designing extraction protocols in environmental or pharmacokinetic studies. For instance, low water solubility necessitates the use of solvents like acetonitrile or methanol for chromatographic analysis . Researchers must account for its stereochemistry when developing analytical methods, as enantiomers may exhibit divergent biological activities .
Q. How should researchers validate the purity and identity of synthesized this compound derivatives?
Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) with chiral columns to resolve enantiomers .
- Mass Spectrometry (MS) to verify molecular ions and fragmentation patterns. New compounds must include elemental analysis and ≥95% purity thresholds, as per IUPAC guidelines . For known derivatives, cross-referencing with spectral databases (e.g., NIST) is essential .
Q. What are the standard protocols for this compound extraction and quantification in soil samples?
A validated UPLC-MS/MS method involves:
- Soil extraction using acetonitrile:water (80:20, v/v) with 0.1% formic acid.
- Cleanup via dispersive solid-phase extraction (dSPE) with C18 adsorbents.
- Chiral separation on a cellulose tris(3-chloro-4-methylphenylcarbamate) column, achieving baseline resolution of enantiomers at 11.0 min (S-enantiomer) and 14.99 min (R-enantiomer) . Recovery rates should exceed 80%, with limits of detection (LOD) ≤0.01 mg/kg .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound enantiomer activity data across studies?
Discrepancies often arise from:
- Matrix effects in environmental samples, which suppress/enhance MS signals. Mitigate via matrix-matched calibration .
- Variability in chiral column performance ; regular column validation with reference standards is critical .
- Biological assay specificity : Use enantiomerically pure samples and confirm receptor-binding kinetics via isothermal titration calorimetry (ITC) .
Q. What methodological considerations are critical for studying this compound’s environmental degradation?
- Experimental design : Include abiotic (hydrolysis, photolysis) and biotic (soil microbiota) degradation pathways. Monitor using isotopically labeled this compound (¹³C or ²H) to track transformation products .
- Statistical rigor : Apply first-order kinetics for degradation rate calculations. Use ANOVA to assess differences between enantiomer half-lives (e.g., t₁/₂ for S-enantiomer vs. R-enantiomer) .
- Quality controls : Spike recovery tests and blank samples to exclude cross-contamination .
Q. How can the FINERMAPS framework optimize this compound-related research questions?
- Feasible : Ensure access to chiral columns and MS instrumentation .
- Novel : Investigate understudied areas, such as enantiomer-specific toxicity in non-target organisms.
- Relevant : Align with regulatory needs, e.g., EU MRLs (Maximum Residue Levels) for this compound in crops .
- Ethical : Adhere to Green Chemistry principles by minimizing solvent waste in extraction protocols .
Q. Methodological Challenges & Solutions
Q. What are the limitations of current chiral separation methods for this compound, and how can they be addressed?
- Challenge : Column degradation over time reduces enantiomer resolution.
- Solution : Use guard columns and mobile phase additives (e.g., 0.1% triethylamine) to prolong column life .
- Challenge : Co-elution of matrix interferents.
- Solution : Implement tandem MS (MS/MS) with multiple reaction monitoring (MRM) for selectivity .
Q. How should researchers design studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- In vitro : Use Caco-2 cell monolayers to measure intestinal permeability.
- In vivo : Employ nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations (PK) with antifungal efficacy (PD) .
- Controls : Include enantiomerically pure S- and R-fenpropidin to isolate stereospecific effects .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-response curves?
- Fit data to a four-parameter logistic model: Y = Bottom + (Top – Bottom)/(1 + 10^((LogEC50 – X) × HillSlope)).
- Use the Akaike Information Criterion (AIC) to compare model fits for enantiomers .
- Report EC₅₀ values with 95% confidence intervals .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Document reaction conditions (temperature, solvent, catalyst) in detail.
- Provide NMR and HPLC chromatograms in supplementary materials .
- Share raw data via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Properties
IUPAC Name |
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNFYQILYYYUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058157 | |
Record name | Fenpropidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67306-00-7 | |
Record name | Fenpropidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67306-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpropidin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpropidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12728 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenpropidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPROPIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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